molecular formula C7H17ClNO3+ B12816159 [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride

Cat. No.: B12816159
M. Wt: 198.67 g/mol
InChI Key: JXXCENBLGFBQJM-RGMNGODLSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride is a zwitterionic compound commonly used in various scientific and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride typically involves the reaction of trimethylamine with (S)-3-chloro-2-hydroxypropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(S)-3-chloro-2-hydroxypropanoic acid+trimethylamineThis compound\text{(S)-3-chloro-2-hydroxypropanoic acid} + \text{trimethylamine} \rightarrow \text{this compound} (S)-3-chloro-2-hydroxypropanoic acid+trimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride is used as a buffer agent due to its zwitterionic nature, which helps maintain stable pH levels in various reactions.

Biology

In biological research, this compound is used in cell culture media to stabilize pH and osmolarity, ensuring optimal conditions for cell growth and proliferation.

Medicine

In medicine, it is used as an excipient in pharmaceutical formulations to enhance the stability and solubility of active ingredients.

Industry

In industrial applications, it is used in the production of detergents and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride involves its ability to stabilize pH and osmolarity in various environments. It interacts with molecular targets such as enzymes and receptors, modulating their activity and ensuring optimal conditions for biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxypropanoic acid (Lactic acid)
  • (2S)-3-hydroxy-2-methylpropanoic acid (Hydroxyisobutyric acid)
  • (2S)-2-amino-3-hydroxypropanoic acid (Serine)

Uniqueness

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride is unique due to its zwitterionic nature, which provides exceptional stability and solubility in aqueous solutions. This property makes it more versatile compared to similar compounds, which may not exhibit the same level of stability or solubility.

Properties

Molecular Formula

C7H17ClNO3+

Molecular Weight

198.67 g/mol

IUPAC Name

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m0./s1

InChI Key

JXXCENBLGFBQJM-RGMNGODLSA-O

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)O)O.Cl

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.